molecular formula C14H9ClN2O4S B596216 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1227268-65-6

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B596216
CAS No.: 1227268-65-6
M. Wt: 336.746
InChI Key: CQKJCGIYIVLOBA-UHFFFAOYSA-N
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Description

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a high-value synthetic building block primarily employed in the discovery and development of targeted protein kinase inhibitors. Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged heterocycle in medicinal chemistry known for its ability to mimic the purine ring of ATP and engage in key hydrogen-bonding interactions within the catalytic cleft of kinases. The reactive chloro and carboxylic acid functional groups at the 4- and 2-positions, respectively, provide versatile handles for further derivatization via cross-coupling reactions and amide bond formation, allowing for the rapid generation of diverse compound libraries. This compound is specifically designed for the synthesis of sophisticated molecules that probe kinase signaling pathways, with particular relevance in oncology research targeting dysregulated kinases. The phenylsulfonyl protecting group on the pyrrole nitrogen enhances stability during synthetic manipulations and can be strategically removed to unveil a crucial hydrogen-bond donor, a feature often exploited to fine-tune potency and selectivity in final drug candidates. As a critical intermediate, its research value lies in enabling the exploration of structure-activity relationships and the creation of potent, selective chemical probes and pre-clinical candidates for a range of therapeutic areas.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJCGIYIVLOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro, phenylsulfonyl, and carboxylic acid groups through various substitution and coupling reactions. Specific conditions such as the use of palladium catalysts in cross-coupling reactions, and the employment of protecting groups to ensure selective functionalization, are often utilized.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and phenylsulfonyl groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) XLogP3 Synthesis Yield Key Applications
Target: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Cl (C4), PhSO₂ (N1), COOH (C2) 324.74 3.1 78% Precursor for metalation/coupling
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl (C5), COOH (C2) 196.60 1.2 71% Not reported
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (C4), 4-Me-PhSO₂ (N1) 307.76 3.5 78% Crystallography studies (π-π interactions)
4-Chloro-5-(trifluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Cl (C4), CF₃ (C5), PhSO₂ (N1), COOH (C2) 404.75 4.2 Not reported High lipophilicity for hydrophobic targets
4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (C4), PhSO₂ (N1), Me (C2) 306.77 3.8 Not reported Research use (no carboxylic acid group)
Key Observations:
  • Positional Isomerism : The 5-chloro isomer (10b) lacks the phenylsulfonyl group, reducing molecular weight (196.60 vs. 324.74) and lipophilicity (XLogP3 = 1.2 vs. 3.1) .
  • Methyl vs. Carboxylic Acid : Replacing COOH with Me at C2 (as in ) lowers polarity, favoring membrane permeability but reducing hydrogen-bonding capacity.

Biological Activity

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C14H11ClN2O2S
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 348640-05-1

The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent and a phenylsulfonyl group, which are essential for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of phosphodiesterase enzymes (PDEs). Specifically, it has been shown to selectively inhibit PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrrolo[2,3-b]pyridine derivatives reveal that variations in the substituents at the 1-position significantly affect the potency and selectivity against different PDE isoforms. For instance:

CompoundSubstituentPDE4B IC50 (µM)Notes
Compound A-Cl0.8Preferred inhibitor
Compound B-Br0.5Increased potency
Compound C-CF31.5Reduced activity

These findings suggest that halogen substitutions enhance binding affinity to the target enzyme, thereby increasing inhibitory potency.

Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives of pyrrolo[2,3-b]pyridine significantly inhibited tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS). The compound demonstrated a dose-dependent inhibition with an IC50 value in the low micromolar range, indicating its potential as an anti-inflammatory agent .

CNS Activity

Another critical aspect of this compound is its activity within the CNS. In vitro assays showed that it exhibits selectivity against various CNS receptors while maintaining low toxicity profiles. This suggests its potential for treating neuroinflammatory conditions or neurodegenerative diseases without significant side effects .

Q & A

Advanced Question

  • Data Collection : High-resolution (≤1.0 Å) X-ray data are collected at synchrotron facilities.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen atom positions. Twinning or disorder (common in sulfonyl groups) is resolved using SHELXD .
  • Validation : Tools like PLATON ensure geometric accuracy; R-factors <5% indicate robust models .

How is regioselectivity achieved during further functionalization?

Advanced Question

  • Halogenation : Electrophilic bromination favors C5 due to electron-withdrawing effects of the sulfonyl group. Directed ortho-metalation (DoM) with LDA enables C3 functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions at C2 require palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids with electron-donating groups .

How does this compound compare to structurally related pyrrolo-pyridine derivatives?

Advanced Question

Compound Key Features Research Application
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Bromine enhances halogen bondingProbe for X-ray crystallography
4-Chloro-5-nitro analog Nitro group aids in redox studiesElectrophile for covalent inhibitor design
1-(Tosyl) derivatives Improved solubilityLead optimization in ADME assays

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